Dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[2-(4-FLUOROPHENYL)ETHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[2-(4-FLUOROPHENYL)ETHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[2-(4-FLUOROPHENYL)ETHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized dihydropyridine compounds.
Scientific Research Applications
3,5-DIMETHYL 1-[2-(4-FLUOROPHENYL)ETHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[2-(4-FLUOROPHENYL)ETHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bond catalyst.
Trifluoromethylated Indoles: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Uniqueness
3,5-DIMETHYL 1-[2-(4-FLUOROPHENYL)ETHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C24H21F4NO4 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H21F4NO4/c1-32-22(30)18-13-29(12-11-15-7-9-16(25)10-8-15)14-19(23(31)33-2)21(18)17-5-3-4-6-20(17)24(26,27)28/h3-10,13-14,21H,11-12H2,1-2H3 |
InChI Key |
VGVPSWBJSHMMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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